molecular formula C13H15F3N2O2 B1428301 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 801306-54-7

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1428301
CAS No.: 801306-54-7
M. Wt: 288.27 g/mol
InChI Key: MJQQOSZBQKIDPZ-UHFFFAOYSA-N
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Description

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical building block of high interest in medicinal chemistry and drug discovery programs. This compound features a 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a privileged structure in pharmaceutical research known for its three-dimensionality and potential to improve physicochemical properties. The spirocyclic system is linked to a 3-(trifluoromethyl)pyridinyl moiety, a group often used to enhance metabolic stability and modulate lipophilicity in bioactive molecules. While specific biological data for this exact compound may be limited, its core structure is associated with significant research applications. Spirocyclic azaspiro[4.5]decane derivatives have been identified as key scaffolds in the development of receptor antagonists. For instance, structurally related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated for the treatment of eating disorders such as binge eating and obesity, functioning as neuropeptide Y5 receptor antagonists . Furthermore, the pyridine-2-methylamine scaffold, which shares features with the pyridinyl group in this compound, has been utilized in the structure-based design of potent antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3) . This suggests potential for related compounds in infectious disease research. The ketal group on the spirocycle can serve as a protected carbonyl, offering a handle for further synthetic manipulation to access other valuable intermediates. Researchers may find this compound particularly useful for exploring new chemical space in projects focused on central nervous system (CNS) disorders, metabolic diseases, or infectious diseases, leveraging its complex, scaffold-rich architecture. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-[3-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-5-17-11(10)18-6-3-12(4-7-18)19-8-9-20-12/h1-2,5H,3-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQOSZBQKIDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745181
Record name 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801306-54-7
Record name 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of spirocyclic compounds, which have garnered attention for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that 8-(3-(trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane may inhibit the growth of various pathogens, including bacteria and fungi. Further investigations are needed to quantify its efficacy against specific strains.

Cardiovascular Applications

Compounds in the spirocyclic class have been studied for their cardioprotective effects. They may act as inhibitors of mitochondrial permeability transition pores (mPTP), reducing myocardial cell death during ischemic events such as myocardial infarction. Research has shown that these compounds can improve cardiac function and reduce apoptosis rates in experimental models.

Erythropoietin Regulation

Studies have demonstrated that certain spirocyclic compounds can enhance erythropoietin (EPO) production by inhibiting prolyl hydroxylase enzymes, which regulate hypoxia-inducible factors (HIFs). This property positions them as potential therapeutic agents for treating anemia and related disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of spirocyclic compounds against Mycobacterium tuberculosis and other bacterial strains. Results indicated that modifications to the structure could enhance potency against resistant strains.

Case Study 2: Cardiovascular Protection

In an experimental study involving ischemic heart conditions, the compound demonstrated protective effects by maintaining mitochondrial function and reducing cell death rates during reperfusion injury. This suggests a promising role in developing adjunct therapies for myocardial infarction.

Data Table: Summary of Biological Activities

Biological Activity Description Potential Applications
Antimicrobial ActivityInhibits growth of bacteria and fungiInfection treatment
Cardioprotective EffectsReduces cell death during ischemiaMyocardial infarction therapy
Erythropoietin RegulationEnhances EPO productionAnemia treatment

Mechanism of Action

The mechanism of action of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

  • 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
    • Structure : The trifluoromethyl group is at the 5-position of the pyridine ring instead of the 3-position.
    • Properties : Molecular formula C₁₃H₁₅F₃N₂O₂, molecular weight 288.27 g/mol (CAS 942474-71-7) .
    • Impact : Substitution at the 5-position alters electronic distribution and steric interactions compared to the 3-position. This may affect binding affinity in biological targets, such as ATPases or kinases, where pyridine orientation is critical .

Indole- and Phenyl-Substituted Derivatives

  • 8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 30)

    • Synthesis : Pd-catalyzed coupling of 2-(3-bromophenyl)-1H-indole with the spirocyclic amine (81% yield, 110°C, microwave irradiation) .
    • Properties : Pale yellow foam with mp 142–143°C; IR and NMR data confirm the indole-spirocyclic linkage.
    • Application : Demonstrated activity as a p97 ATPase inhibitor, highlighting the role of aromatic substituents in targeting AAA+ proteases .
  • 8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane

    • Structure : Substituted with a piperidinyl group (CAS 579500-30-4).
    • Properties : Molecular weight 226 g/mol, soluble in research-grade solvents, stored at 2–8°C .
    • Utility : Simpler substituent reduces steric bulk, making it a versatile intermediate for further functionalization .

Sulfonamide and Sulfonimidoyl Derivatives

  • 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 14)
    • Synthesis : Ca(NTf₂)₂-catalyzed SuFEx reaction (68% yield, room temperature) .
    • Properties : Colorless gum; polar sulfonyl group increases solubility in polar solvents.
  • 8-(4-Fluorophenylsulfonimidoyl)-1,4-dioxa-8-azaspiro[4.5]decane (3e)
    • Characterization : HRMS (ESI+) confirms molecular structure; δF NMR shows fluorine coupling .

Benzothiazin-yl and Nitro-Substituted Analogs

  • 3b(2S)-8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane
    • Synthesis : Low yield (6%) due to steric hindrance from the nitro and trifluoromethyl groups .
    • Application : Antitubercular activity, emphasizing the role of electron-withdrawing groups in targeting bacterial enzymes .

Multi-Substituted Spirocyclic Compounds

  • 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one (4a) Structure: Complex substitution with nitro, chloro, and benzylidene groups. Properties: High molecular weight (803 g/mol), mp 256–260°C; IR confirms C=O (1721 cm⁻¹) and NO₂ (1533 cm⁻¹) stretches .

Comparative Data Tables

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Yield Key Features Reference
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane C₁₃H₁₅F₃N₂O₂ 288.27 N/A Positional isomer; CAS 942474-71-7
8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 30) C₂₂H₂₂N₂O₂ 346.43 81% p97 inhibitor; microwave synthesis
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₈H₂₅N₃O₄S 379.48 68% SuFEx chemistry; polar gum
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₂H₂₂N₂O₂ 226.32 N/A Intermediate; stored at 2–8°C

Table 2: Physicochemical and Spectral Comparisons

Compound Class Melting Point/State Spectral Highlights (IR/NMR) Biological Relevance
Trifluoromethylpyridine N/A δF NMR: -107.3 ppm (Ar-F coupling) Enzyme inhibition
Indole derivatives 142–143°C (foam) IR: 3348 cm⁻¹ (N-H); ¹H NMR: δ 8.38 (s, 1H) p97 ATPase targeting
Benzothiazin-yl N/A HRMS: m/z 446.1356 (C₁₉H₂₃F₃N₃O₄S⁺) Antitubercular activity
Nitro/Chloro-substituted 256–260°C IR: 1721 cm⁻¹ (C=O); ¹³C NMR: δ 162.2 (C=O) Photostability, crystallinity

Biological Activity

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS Number: 801306-54-7) is a complex organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a spirocyclic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Molecular Characteristics

The molecular formula of this compound is C₁₃H₁₅F₃N₂O₂, with a molecular weight of approximately 288.27 g/mol. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and overall biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅F₃N₂O₂
Molecular Weight288.27 g/mol
CAS Number801306-54-7
Hazard InformationIrritant

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound may exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antibacterial activity, potentially targeting both Gram-positive and Gram-negative bacteria.
  • Receptor Binding Affinity : The compound has been explored for its interaction with sigma receptors, which play roles in various neurological and physiological processes.
  • Analgesic and Anti-inflammatory Effects : Similar compounds have shown promise in reducing pain and inflammation, indicating potential for therapeutic applications.

Study 1: Sigma Receptor Ligands

A study published in PubMed evaluated various piperidine derivatives, including those related to dioxa-spiro compounds, for their affinity towards sigma receptors. The findings indicated that certain modifications could enhance binding affinity and selectivity for sigma receptor subtypes, suggesting a pathway for developing new analgesics based on this scaffold .

Study 2: Antibacterial Activity

Research conducted on derivatives of similar structures demonstrated significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and other pathogens. Compounds exhibiting dual inhibition of bacterial topoisomerases showed promising results in vitro and in vivo, highlighting the potential for this compound as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can significantly alter its biological properties. For instance, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are critical factors in drug design.

Compound NameMolecular FormulaBiological Activity
8-(3-(Trifluoromethyl)pyridin-2-yl)C₁₃H₁₅F₃N₂O₂Potential antimicrobial and analgesic
4'-[8-(1,4-Dioxa...]-4-trifluorobenzophenoneC₂₂H₂₂F₃NO₃Antimicrobial activity
BenzophenoneC₁₃H₁₀OLacks spirocyclic moiety

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane?

  • The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. A common approach involves cyclocondensation of trifluoromethylpyridine derivatives with 1,4-dioxa-8-azaspiro[4.5]decane precursors under reflux in acetic acid, followed by purification via recrystallization (e.g., ethanol) . For example, analogous methods for spirocyclic compounds use sodium acetate as a base and glacial acetic acid as a solvent, with reaction times exceeding 12 hours .

Q. How is the compound characterized structurally and chemically?

  • Characterization typically employs NMR spectroscopy (¹H, ¹³C) to confirm spirocyclic connectivity and substituent positions. For instance, ¹H NMR peaks for methyl groups in similar spiro compounds appear at δ ~2.62 ppm, while aromatic protons resonate between δ 6.90–8.20 ppm . IR spectroscopy identifies functional groups (e.g., C=O at ~1721 cm⁻¹, C=N at ~1633 cm⁻¹) . Mass spectrometry (EI-MS) confirms molecular weight, with parent ion peaks (e.g., m/z 803 for a related compound) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability studies should include accelerated degradation testing in acidic/basic buffers (e.g., 0.1M HCl/NaOH) at 40–60°C. For spirocyclic analogs, thermal gravimetric analysis (TGA) reveals decomposition points above 250°C, suggesting robustness in non-extreme conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental trial-and-error. For example, reaction path searches using software like Gaussian or ORCA can identify optimal conditions for cyclization steps . Molecular docking may predict interactions with biological targets (e.g., enzymes), guiding structural modifications .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • The trifluoromethylpyridinyl group acts as an electron-deficient aromatic system, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example, boron-containing spiro intermediates (e.g., dioxaborolanes) enable palladium-catalyzed cross-couplings, as seen in analogous compounds .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

  • Multi-method validation is critical. Discrepancies between NMR integration and HPLC purity (e.g., due to residual solvents) require orthogonal techniques like LC-MS or X-ray crystallography . For impurities, reference standards (e.g., EP guidelines) help identify byproducts like oxidation derivatives .

Q. What reactor designs enhance scalability for spirocyclic compound synthesis?

  • Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, as applied in pilot-scale synthesis of azaspiro compounds .

Q. How to evaluate the compound’s pharmacological potential using in vitro models?

  • Target engagement assays (e.g., kinase inhibition) and ADMET profiling (e.g., microsomal stability, CYP450 inhibition) are critical. Structural analogs with azaspiro cores show activity against CNS targets, suggesting prioritization of blood-brain barrier permeability assays .

Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen variables (e.g., temperature, solvent ratios) for yield improvement .
  • Analytical Validation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm novel structures .
  • Data Security : Implement encrypted electronic lab notebooks (ELNs) to protect sensitive synthesis data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

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